Retinoic Acid

Nuclear Receptor Pharmacology RAR/RXR Signaling Ligand Binding Assay

All-trans-retinoic acid (ATRA, tretinoin) is the endogenous high-affinity RAR ligand (Kd ~0.2–0.7 nM) that directly regulates gene transcription without metabolic activation. Unlike retinol/retinaldehyde (>35-fold weaker) or 9-cis-RA (pan-agonist activating both RAR and RXR), ATRA is the only RAR-selective probe—critical for studies requiring specific interrogation of RARα/β/γ signaling. For differentiation assays, it offers 1000-fold greater potency than precursors (EC50 ~1–10 nM), enabling low-nanomolar dosing with minimized off-target effects. USP-grade material ensures regulatory acceptance for GLP/GMP and analytical development.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 302-79-4
Cat. No. B1684217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinoic Acid
CAS302-79-4
SynonymsAcid, all-trans-Retinoic
Acid, beta-all-trans-Retinoic
Acid, Retinoic
Acid, trans-Retinoic
Acid, Vitamin A
all trans Retinoic Acid
all-trans-Retinoic Acid
beta all trans Retinoic Acid
beta-all-trans-Retinoic Acid
Potassium Salt, Tretinoin
Retin A
Retin-A
Retinoic Acid
Salt, Tretinoin Potassium
Salt, Tretinoin Sodium
Salt, Tretinoin Zinc
Sodium Salt, Tretinoin
trans Retinoic Acid
trans-Retinoic Acid
Tretinoin
Tretinoin Potassium Salt
Tretinoin Sodium Salt
Tretinoin Zinc Salt
Vesanoid
Vitamin A Acid
Zinc Salt, Tretinoin
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+
InChIKeySHGAZHPCJJPHSC-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
less than 1 mg/mL at 72 °F (NTP, 1992)
Practically insoluble in water
Soluble in DMSO;  slightly soluble in polyethylene glycol 400, octanol, ethanol;  practically insoluble in mineral oil, glycerin
... Soluble in ether;  slightly soluble in ... chloroform.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Retinoic Acid (CAS 302-79-4) Procurement Guide: Baseline Classification for Scientific Selection


Retinoic Acid (CAS 302-79-4, all-trans-retinoic acid, ATRA, tretinoin) is the endogenous, biologically active metabolite of vitamin A, functioning as a high-affinity ligand for retinoic acid receptors (RARs) [1]. It is a small-molecule natural product (C20H28O2, MW 300.44) that directly regulates gene transcription by binding to nuclear RARα, RARβ, and RARγ receptors with sub-nanomolar affinity (Kd ~0.2–0.7 nM) [2]. Unlike its metabolic precursors retinol and retinaldehyde, retinoic acid bypasses cellular enzymatic activation steps, making it the definitive molecular probe for studying RAR-mediated signaling and the reference standard for retinoid pharmacology [3].

Why Retinoic Acid (CAS 302-79-4) Cannot Be Interchanged with Retinol, Retinaldehyde, or 9-cis-Retinoic Acid


Substituting retinoic acid with its metabolic precursors (retinol, retinaldehyde) or geometric isomers (13-cis-RA, 9-cis-RA) introduces critical, quantifiable differences in receptor selectivity, binding affinity, and downstream biological efficacy. Retinol and retinaldehyde require cellular conversion to retinoic acid, exhibiting 35- to 500-fold lower binding potency to RARs [1]. 9-cis-retinoic acid, while binding RARs with similar affinity, uniquely activates retinoid X receptors (RXRs) with Kd values of 14–18 nM, altering the transcriptional profile from an RAR-selective to a pan-agonist response [2]. 13-cis-retinoic acid, despite inducing cellular differentiation with comparable efficacy to all-trans-RA, exhibits distinct pharmacokinetics and isomerization profiles in vivo [3]. These molecular distinctions directly impact experimental outcomes in receptor activation assays, gene expression studies, and cell differentiation models, making retinoic acid the irreplaceable reference compound for RAR-specific interrogation.

Retinoic Acid (CAS 302-79-4) Quantitative Differentiation Evidence: Direct Comparator Data


Receptor Binding Affinity (Kd) and Selectivity: All-trans-Retinoic Acid vs. 9-cis-Retinoic Acid

All-trans-retinoic acid (ATRA) exhibits high-affinity binding exclusively to retinoic acid receptors (RARs), with dissociation constants (Kd) ranging from 0.2 to 0.7 nM across RARα, RARβ, and RARγ subtypes. In contrast, the isomer 9-cis-retinoic acid binds RARs with comparable affinity (Kd 0.2–0.7 nM) but additionally binds retinoid X receptors (RXRs) with Kd values of 14.1–18.3 nM [1]. This demonstrates ATRA's strict RAR selectivity, whereas 9-cis-RA functions as a dual RAR/RXR pan-agonist.

Nuclear Receptor Pharmacology RAR/RXR Signaling Ligand Binding Assay

RAR Agonist Potency (IC50): All-trans-Retinoic Acid vs. Retinol and Retinaldehyde

In direct competition binding assays against 3H-labeled all-trans-retinoic acid, all-trans-retinol was 35-fold less potent, and all-trans-retinaldehyde was 500-fold less active in binding to RARs [1]. Additionally, all-trans-retinoic acid demonstrates an IC50 of 14 nM for RARα/β/γ activation [2].

Receptor Pharmacology Binding Assay Retinoid Potency

Cellular Differentiation Potency: All-trans-Retinoic Acid vs. Retinol, Retinal, and Retinyl Acetate

In the HL-60 human promyelocytic leukemia cell differentiation assay, all-trans-retinoic acid induces maximal differentiation (~90%) at 1 µM. Retinol (vitamin A), retinal, and retinyl acetate are approximately 1/1000th as potent, requiring 1000-fold higher concentrations to achieve comparable differentiation [1]. All-trans-retinoic acid and 13-cis-retinoic acid are equally effective in this assay [1].

Cell Differentiation HL-60 Cell Line Myeloid Leukemia Model

In Vivo Teratogenic Activity: All-trans-Retinoic Acid vs. Retinol (Vitamin A)

In a mouse model of developmental toxicity, retinol (vitamin A) was estimated to be 4-fold less active than all-trans-retinoic acid in inducing whole-animal teratogenesis and 20-fold less active in an in vitro bioassay [1]. This confirms that the biological activity of vitamin A in vivo is mediated largely through its conversion to retinoic acid, with the parent compound exhibiting significantly lower intrinsic potency.

Developmental Toxicology Teratogenicity In Vivo Pharmacology

Pharmacopoeial Quality Specifications: Retinoic Acid USP Monograph Requirements

The United States Pharmacopeia (USP) monograph for Tretinoin (Retinoic Acid) establishes rigorous purity and impurity criteria: assay 97.0–103.0% (dried basis), loss on drying ≤0.5%, residue on ignition ≤0.1%, heavy metals ≤0.002%, and a specific limit for isotretinoin (13-cis-retinoic acid) impurity [1]. Commercial vendors typically offer material meeting ≥98% purity by HPLC . These specifications ensure batch-to-batch consistency essential for reproducible research.

Pharmaceutical Quality Control USP Monograph Impurity Profiling

Optimal Research and Procurement Scenarios for Retinoic Acid (CAS 302-79-4)


RAR-Selective Nuclear Receptor Activation Studies

When experimental design requires specific interrogation of RARα, RARβ, or RARγ signaling without confounding activation of RXR heterodimer partners, all-trans-retinoic acid is the only suitable endogenous ligand. Its >100-fold selectivity for RARs over RXRs (Kd 0.2–0.7 nM vs. no binding) [4] ensures that observed transcriptional effects are mediated solely through RAR pathways, unlike 9-cis-retinoic acid which activates both receptor families.

High-Potency Cell Differentiation Assays (e.g., HL-60 Model)

For inducing terminal differentiation in myeloid leukemia cell lines or other retinoid-responsive models, all-trans-retinoic acid provides 1000-fold greater potency than retinol or retinaldehyde precursors [4]. This allows use of low nanomolar concentrations (EC50 ~1–10 nM) that minimize off-target cytotoxicity and more accurately reflect physiological retinoid signaling. The compound is the gold-standard positive control for any differentiation assay involving RAR activation.

Developmental Biology and Teratogenicity Research

In studies of embryonic development, limb patterning, or retinoid-induced teratogenesis, all-trans-retinoic acid is the direct bioactive molecule. Retinol (vitamin A) exhibits 4-fold lower teratogenic activity in vivo and 20-fold lower activity in vitro due to variable metabolic conversion [4]. Using retinoic acid directly eliminates the confounding variable of precursor metabolism, enabling precise dose-response relationships and reproducible developmental phenotypes.

Pharmaceutical Quality Control and GLP/GMP Reference Standard

For analytical method development, quality control release testing, or GLP/GMP-compliant studies, USP-grade retinoic acid (97.0–103.0% assay, specified impurity limits for isotretinoin and heavy metals) [4] is the definitive reference material. Unlike research-grade retinol or retinaldehyde, retinoic acid has a harmonized pharmacopoeial monograph, ensuring traceability, batch-to-batch consistency, and regulatory acceptance in pharmaceutical development and manufacturing.

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